![molecular formula C22H28O7 B611415 Tofogliflozin hydrate CAS No. 1201913-82-7](/img/structure/B611415.png)
Tofogliflozin hydrate
Overview
Description
Tofogliflozin hydrate, also known as CSG-452, is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor . It has been developed by Chugai Pharmaceutical for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
A new process for the synthesis of Tofogliflozin hydrate has been described. This process includes the development of a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .Molecular Structure Analysis
The molecular formula of Tofogliflozin hydrate is C22H26O6 . The molecular weight is 386.44 g/mol .Chemical Reactions Analysis
The synthesis of Tofogliflozin hydrate involves several chemical reactions, including a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .Physical And Chemical Properties Analysis
Tofogliflozin hydrate is a white solid .Scientific Research Applications
Treatment of Type 2 Diabetes Mellitus
Tofogliflozin hydrate is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and is currently used to treat patients with type 2 diabetes mellitus . It has shown to be well-tolerated, safe and clinically effective .
Long-term Effects on Atherosclerosis Progression
A study aimed to assess the long-term effects of Tofogliflozin on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes lacking an apparent history of cardiovascular disease . The study found that Tofogliflozin was not associated with improved inhibition of carotid wall thickening but exerted long-term positive effects on various cardiovascular risk factors .
Impact on Cardiovascular Risk Factors
Tofogliflozin has been shown to have long-term positive effects on various cardiovascular risk factors . These include improvements in the hemoglobin A1c and high-density lipoprotein cholesterol levels, body mass index, abdominal circumference, and systolic blood pressure .
Effect on Brachial-Ankle Pulse Wave Velocity (baPWV)
The study also found that Tofogliflozin significantly impacted the brachial-ankle pulse wave velocity (baPWV). It significantly increased in the conventional treatment group but not in the Tofogliflozin group, resulting in a significant intergroup difference in changes .
Safety and Effectiveness in Routine Clinical Practice
A 3-year study of Tofogliflozin in patients with type 2 diabetes mellitus was designed to evaluate the safety and effectiveness in routine clinical practice . The study suggested a long-term reduction in glycated hemoglobin A1c over a 104-week (24 months) observation period with weight loss .
Prevention of Portal Hypertension and Hepatic Fibrosis
Another study found that Tofogliflozin prevented portal hypertension with attenuated intrahepatic vasoconstriction, sinusoidal capillarization, and remodeling independent of glycemic status .
Safety And Hazards
properties
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152722 | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tofogliflozin hydrate | |
CAS RN |
1201913-82-7 | |
Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOFOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?
A1: The research emphasizes a scalable synthesis process for Tofogliflozin Hydrate that offers several key improvements over previous methods. These improvements include: []
Q2: What is the significance of avoiding column chromatography in the synthesis of Tofogliflozin Hydrate?
A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of Tofogliflozin Hydrate more efficient and cost-effective for large-scale manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.